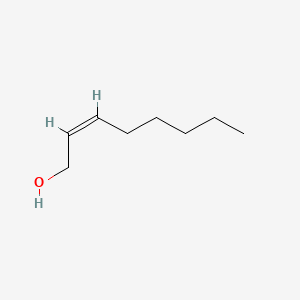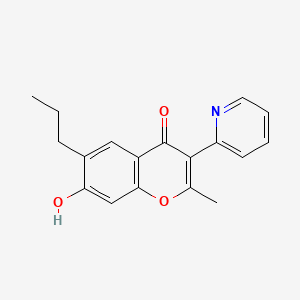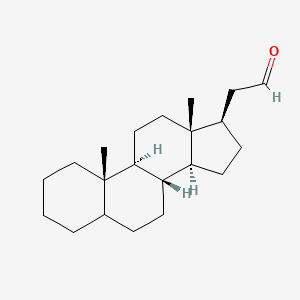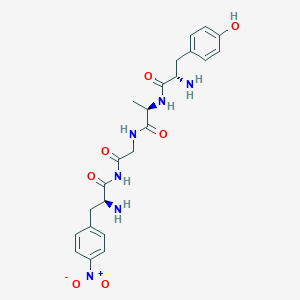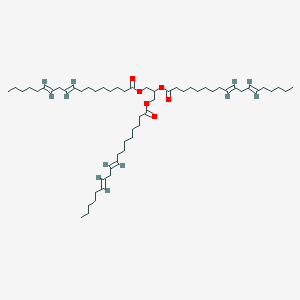
Decavanadate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxyvanadium ions in various states of oxidation. They act primarily as ion transport inhibitors due to their inhibition of Na(+)-, K(+)-, and Ca(+)-ATPase transport systems. They also have insulin-like action, positive inotropic action on cardiac ventricular muscle, and other metabolic effects.
Aplicaciones Científicas De Investigación
Biochemical Processes
Decavanadate has been extensively explored for its role in various biochemical processes. It is instrumental in understanding muscle contraction, calcium homeostasis, oxidative stress markers, mitochondrial oxygen consumption, and glucose uptake. These studies extend to both in vitro and in vivo models, showcasing decavanadate's significant impact on biological systems (Aureliano, 2009).
Interaction with Biological Molecules
Decavanadate's high negative charge and oxygen-rich surface enable interactions with various biological molecules. This has led to investigations of its applications in addressing global health issues like diabetes mellitus, cancer, and Alzheimer’s disease. New compounds, such as 2-aminopyrimidinium decavanadate, demonstrate potential antineoplastic activities, furthering the scope of decavanadate in medicinal applications (García-García et al., 2021).
Decavanadate and Cellular Function
The interaction of decavanadate with proteins, lipid structures, and cellular functions is a key area of study. It exhibits effects on oxidative stress processes and other biological properties. Its impact on various biochemical systems may stem from its charge and size, influencing mitochondrial function and stress markers in vivo (Aureliano & Crans, 2009).
Pharmacological Potential
Decavanadate's potential pharmacological applications have been explored, particularly in the context of its interaction with actin and other polyoxometalates. These interactions have implications for the development of pharmacological agents targeting various diseases (Marques et al., 2017).
Emerging Biomedical Activities
Polyoxovanadates like decavanadate have shown promising activities in antidiabetic, antibacterial, antiviral, and anticancer applications. Their stability and interaction with biological systems under experimental conditions have been a focus, with decavanadate displaying significant in vivo and ex-vivo effects (Aureliano et al., 2021).
Receptor Interactions
Decavanadate has been studied as a P2X receptor antagonist, useful for understanding ligand interactions with P2X7 receptors. Its competitive blocking properties and rapid effects highlight its utility in receptor studies (Michel et al., 2006).
Influence on Mitochondria and Cellular Antioxidants
In vivo studies demonstrate that decavanadate can significantly alter mitochondrial function and cellular antioxidant markers. This underscores its impact on cellular processes and the importance of considering decavanadate in biological systems (Aureliano, 2014).
Propiedades
Nombre del producto |
Decavanadate |
|---|---|
Fórmula molecular |
O28V10-6 |
Peso molecular |
957.4 g/mol |
Nombre IUPAC |
[5,13-bis[(dioxido(oxo)vanadio)oxy]-1,3,5,7,9,11,13-heptaoxo-2,4,6,8,10,12,14,15,16-nonaoxa-1λ5,3λ5,5λ5,7λ5,9λ5,11λ5,13λ5-heptavanadatricyclo[9.3.1.13,7]hexadecan-9-yl]oxy-dioxido-oxovanadium |
InChI |
InChI=1S/28O.10V/q;;;;;;;;;;;;;;;;;;;;;;6*-1;;;;;;;;;; |
Clave InChI |
OSBWBKHFRWKREF-UHFFFAOYSA-N |
SMILES canónico |
[O-][V](=O)([O-])O[V]1(=O)O[V]2(=O)O[V]3(=O)O[V](=O)(O[V](=O)(O3)O[V](=O)([O-])[O-])O[V](=O)(O[V](=O)(O2)O1)O[V](=O)([O-])[O-] |
Sinónimos |
Decavanadate Metavanadate Monovanadate Orthovanadate Oxyvanadium Sodium Vanadate Vanadate Vanadate, Sodium Vanadates Vanadyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate](/img/structure/B1236341.png)

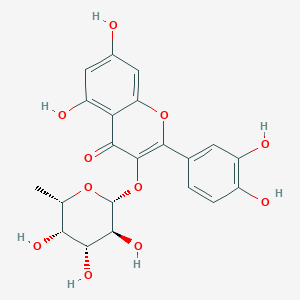
![(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)
